1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)-
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Overview
Description
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.2372 g/mol . This compound is also known by other names such as Dill apiol and Dill apiole . It is a derivative of benzodioxole and contains methylenedioxy and dimethoxy functional groups, making it a heterocyclic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- can be synthesized from catechol with disubstituted halomethanes . The methylenation of catechols involves the reaction of catechol with methylene chloride in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions and yields the desired benzodioxole derivative .
Industrial Production Methods
the general approach involves the methylenation of catechols, as described above, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450, which plays a role in drug metabolism . Additionally, it can modulate inflammatory pathways by suppressing the activation of nuclear factor-kappa B (NF-κB) and inducing the expression of heme oxygenase-1 (HO-1) .
Comparison with Similar Compounds
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- can be compared with other similar compounds, such as:
1,3-Benzodioxole: A simpler derivative without the methoxy and propenyl groups.
Safrole: Contains a methylenedioxy group and is used in the synthesis of various chemicals.
Piperonal: Contains a methylenedioxy group and is used in the production of fragrances.
The uniqueness of 1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
23724-27-8 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4,5-dimethoxy-7-prop-2-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11(14-3)12-10(8)15-7-16-12/h4,6H,1,5,7H2,2-3H3 |
InChI Key |
SBWMDDUILBUFJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)CC=C)OCO2)OC |
Origin of Product |
United States |
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